Lipophilicity (LogP) Comparison: Optimized LogP Window Versus Mono-Substituted Fluorophenol and Trifluoromethoxyphenol Building Blocks
The target compound exhibits a calculated LogP of 2.43 [1], which lies within the optimal drug-like range (LogP 1–3) and represents a balanced lipophilicity distinct from its mono-substituted comparators. 2-Fluorophenol (LogP 1.53) [2] is approximately 0.9 LogP units less lipophilic, while 4-(trifluoromethoxy)phenol (LogP 2.29–3.10 depending on source) [3] is either comparable or up to 0.7 units more lipophilic. This intermediate LogP value reflects the combined contribution of the ortho-fluorine (which modestly increases lipophilicity relative to phenol) and the para-OCF₃ group (Hansch π = +1.04) [4], providing a tunable starting point for further derivatization.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.43 |
| Comparator Or Baseline | 2-Fluorophenol LogP = 1.53; 4-(Trifluoromethoxy)phenol LogP = 2.29–3.10; 3-(Trifluoromethoxy)phenol LogP = 2.29 |
| Quantified Difference | Target is +0.9 LogP units above 2-fluorophenol; -0.47 to +0.14 vs. 4-(trifluoromethoxy)phenol; +0.14 vs. 3-(trifluoromethoxy)phenol |
| Conditions | Calculated LogP values from Molbase, ChemBase, and ChemTradeHub databases; consistent computational methodology (XLogP3/ALogP) |
Why This Matters
For procurement decisions, the intermediate LogP of 2.43 positions this building block advantageously for medicinal chemistry programs targeting CNS or intracellular targets where excessive lipophilicity (LogP > 3) increases promiscuity and metabolic clearance risk.
- [1] Molbase. 2-Fluoro-4-(trifluoromethoxy)phenol Compound Encyclopedia. CAS 1073477-74-3. LogP = 2.4299, PSA = 29.46. View Source
- [2] ChemTradeHub. 2-Fluorophenol (CAS 367-12-4). LogP = 1.5313, pKa = 8.73 (at 25°C). View Source
- [3] ChemBase. 4-(Trifluoromethoxy)phenol (CAS 828-27-3). LogP = 3.1008, Acid pKa = 9.618. View Source
- [4] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525-616. View Source
